Ethyl 2-(4-aminocyclohexyl)acetate

Stereochemical purity Process chemistry Pharmaceutical intermediate quality

Only stereochemically pure trans-isomer (76308-28-6) yields valid PROTAC ternary complexes and dopamine receptor SAR. Cis-isomer, racemates, or HCl salt (76308-26-4) are non-interchangeable—substitution invalidates pharmacology. Verify trans purity via HPLC; prior art gave only 81% trans content.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 76308-28-6
Cat. No. B1273524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminocyclohexyl)acetate
CAS76308-28-6
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCC(CC1)N
InChIInChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3
InChIKeySBVCDGKSVSHGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-aminocyclohexyl)acetate (CAS 76308-28-6) Procurement Guide for Pharmaceutical R&D


Ethyl 2-(4-aminocyclohexyl)acetate (CAS 76308-28-6), also designated as ethyl trans-2-(4-aminocyclohexyl)acetate, is a bifunctional cyclohexane derivative (C10H19NO2, MW 185.26) containing a primary amine and an ethyl ester moiety at the 1,4-trans positions . The compound exists as the stereochemically defined trans-isomer, which is the pharmacologically relevant configuration required for active pharmaceutical ingredient (API) synthesis, as only the stereomerically pure trans isomer form is applicable for drug development [1]. It functions as a PROTAC linker in targeted protein degradation applications and serves as a key intermediate in the synthesis of CNS-active compounds, particularly those targeting dopamine D2 and D3 receptors . The compound is commercially available with standard purity of 95% .

Ethyl 2-(4-aminocyclohexyl)acetate (76308-28-6): Stereochemical Purity as a Procurement Determinant


Generic substitution of 76308-28-6 with its cis-isomer, racemic mixtures, or alternative salt forms is scientifically unsound and may compromise downstream applications. The cis-isomer exhibits distinctly different spatial orientation of the amino and ester functionalities, which alters molecular recognition at biological targets [1]. Patent literature explicitly states that for active pharmaceutical agent synthesis, only the stereomerically pure trans isomer form is applicable [2]. Furthermore, the free base (76308-28-6) and hydrochloride salt (76308-26-4) possess different physical properties including solubility and melting point, rendering them non-interchangeable in synthetic protocols without additional neutralization steps . Prior art synthetic methods yielded only 81% trans content, requiring tedious separation that compromised both yield and purity [3]. Procurement of stereochemically undefined material introduces diastereomeric impurities that can generate false structure-activity relationships and increase downstream purification burden.

Quantitative Differentiation Evidence for Ethyl 2-(4-aminocyclohexyl)acetate (76308-28-6) Relative to Comparators


Trans Diastereomeric Purity: Process Improvement Eliminates 19% Cis Contamination

The target compound 76308-28-6 (trans-isomer) demonstrates substantially higher stereochemical purity when produced via improved synthetic methodology compared to conventional hydrogenation methods. Prior art processes using 4-nitrophenylacetic acid hydrogenation with Raney-Ni catalyst at elevated temperatures and pressures produced a mixture containing approximately 81% trans and 19% cis isomers, necessitating laborious separation protocols [1]. In contrast, an improved process disclosed in EP2358661B1 (which yields the hydrochloride salt precursor to 76308-28-6) achieves isolation of the trans isomer with 'extremely high diastereomeric purity' [2]. The 19% cis contamination represents a critical quality differential: material procured from suppliers utilizing unoptimized synthetic routes introduces substantial diastereomeric impurity that compromises downstream stereochemical integrity in API synthesis.

Stereochemical purity Process chemistry Pharmaceutical intermediate quality

Cis/Trans Isomer Separation: Chromatographic Resolution Enables Purity Verification

The cis and trans isomers of 4-aminocyclohexylacetic acid ethyl ester are chromatographically distinguishable and separable using validated HPLC methodology. A study published in the Journal of Liquid Chromatography & Related Technologies developed HPLC methods for the separation of cis- and trans-4-aminocyclohexylacetic acid and the corresponding ethyl esters following pre-column derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) [1]. This analytical capability is critical because the target compound 76308-28-6 is the trans-isomer, and the presence of the cis-isomer can be quantitatively assessed. The development of this specific separation method was necessitated by the requirement to obtain the desired trans-isomer for the synthesis of PD 158771 [1]. The availability of a validated HPLC separation protocol provides procurement teams with a definitive analytical tool for verifying stereochemical identity and purity of supplied material.

Analytical chemistry Chiral separation Quality control

PROTAC Linker Application: Documented Utility in Targeted Protein Degradation

76308-28-6 is explicitly documented as a PROTAC (PROteolysis TArgeting Chimera) linker with demonstrated utility in synthesizing PROTAC molecules . The compound contains a primary amine and an ethyl ester group at the 1,4-trans positions of the cyclohexane ring, providing bifunctional reactivity for conjugation to E3 ubiquitin ligase ligands and target protein ligands. The trans-configuration of the cyclohexane ring imparts defined geometry and rigidity to the linker region, which can influence ternary complex formation and degradation efficiency. Alternative alkyl-amino linkers (e.g., PEG-based, alkyl chains) differ in length, flexibility, and hydrogen-bonding capacity, but lack the rigid cyclohexane scaffold that provides predictable spatial orientation. Supplier documentation confirms the compound is 'a PROTAC linker that can be used in the synthesis of PROTACs' , establishing its procurement relevance for targeted protein degradation research programs.

PROTAC Targeted protein degradation Linker chemistry Drug discovery

Free Base vs. Hydrochloride Salt: Solubility and Physical Form Differentiation

The target compound 76308-28-6 (free base) is physically and chemically distinct from its hydrochloride salt (76308-26-4), with differences that materially impact procurement decisions. The free base exhibits a melting point of 165-167°C and appears as a white to off-white solid, with slight solubility in methanol . In contrast, the hydrochloride salt has molecular weight 221.72 g/mol versus 185.26 g/mol for the free base [1]. The free base form is directly amenable to reactions requiring nucleophilic amine reactivity (e.g., amide bond formation, reductive amination) without prior neutralization, whereas the hydrochloride salt requires an additional deprotonation step. Storage recommendations for the free base include refrigeration at -20°C with protection from light [2], while the hydrochloride salt may have different stability profiles. For PROTAC linker applications, the free base's immediate amine availability streamlines conjugation chemistry .

Salt selection Formulation Solubility Synthetic utility

Dopamine Receptor Ligand Intermediate: CNS Drug Development Application

76308-28-6 has documented application as a reagent in the synthesis of modulators targeting dopamine D2 and D3 receptors for CNS disorder treatment . The trans-4-aminocyclohexyl scaffold is a privileged structural motif in CNS-active compounds, with derivatives demonstrating activity as dopamine receptor ligands. Notably, the hydrochloride salt (76308-26-4) is identified as an impurity of cariprazine, an FDA-approved atypical antipsychotic used for schizophrenia and bipolar disorder . This establishes a direct structural relationship between 76308-28-6 and clinically validated CNS pharmacophores. The compound's application in dopamine receptor modulator synthesis provides procurement relevance for medicinal chemistry programs targeting psychiatric and neurological indications .

CNS drug discovery Dopamine receptors Psychiatric disorders Receptor modulation

Validated Application Scenarios for Ethyl 2-(4-aminocyclohexyl)acetate (76308-28-6) Based on Quantitative Evidence


PROTAC Linker for Targeted Protein Degradation

As a PROTAC linker with a rigid trans-cyclohexane scaffold, 76308-28-6 provides defined spatial orientation between E3 ligase and target protein ligands [1]. The free base form offers immediate amine nucleophilicity for conjugation without neutralization steps, streamlining PROTAC assembly workflows. The trans-configuration of the cyclohexane ring imparts predictable geometry to the linker region, which is critical for optimizing ternary complex formation and achieving efficient target degradation .

Dopamine D2/D3 Receptor Modulator Synthesis

76308-28-6 serves as a key intermediate in the synthesis of dopamine receptor modulators for CNS indications [1]. The compound's trans-4-aminocyclohexyl scaffold is structurally related to cariprazine, an FDA-approved atypical antipsychotic, with the hydrochloride salt identified as an impurity of cariprazine . This established structural relationship to clinically validated CNS pharmacophores supports its use in medicinal chemistry programs targeting schizophrenia, bipolar disorder, and other dopamine-related psychiatric conditions.

Chiral Building Block for Stereochemically Defined Amine-Containing Molecules

The stereochemically pure trans-isomer (76308-28-6) provides a defined 1,4-disubstituted cyclohexane scaffold with predictable three-dimensional orientation of the amine and ester functional groups. This stereochemical definition is essential for generating structure-activity relationships in drug discovery, as the cis-isomer exhibits different spatial properties that alter molecular recognition at biological targets [1]. Procurement of material with documented trans purity (via HPLC verification using Marfey's reagent derivatization) ensures reproducible synthetic outcomes in stereospecific API development .

Reference Standard for Cis/Trans Isomer Analytical Method Development

Validated HPLC methodology exists for separating cis- and trans-4-aminocyclohexylacetic acid ethyl ester isomers [1]. 76308-28-6 can serve as the trans-isomer reference standard in analytical method development and quality control applications. The availability of this established separation protocol enables procurement quality verification and supports regulatory documentation requirements for stereochemical purity in pharmaceutical intermediate supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-aminocyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.